1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(2-benzylsulfanylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-19-14-22(26-20-9-5-4-8-18(19)20)10-12-23(13-11-22)21(25)16-27-15-17-6-2-1-3-7-17/h1-9H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLDQEBOXNKXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a chroman derivative with a piperidine derivative under acidic or basic conditions. The reaction often requires the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic structure. The benzylthioacetyl group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with an acetylated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the benzylthio group to a thiol.
Substitution: The benzylthio group can be substituted with other nucleophiles, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It serves as a probe in biochemical studies to investigate the interactions of spirocyclic compounds with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 1’-(2-(Benzylthio)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The benzylthioacetyl group can also participate in covalent bonding with nucleophilic residues in the target protein, enhancing the compound’s potency and selectivity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Sulfonyl (Compound 16) and benzylthio groups (target compound) may enhance cytotoxicity via increased membrane permeability and thiol-mediated redox interactions .
- Bulkier Substituents: Quinoline-4-carbonyl derivatives (12a–12g) exhibit ACC inhibitory activity, suggesting that larger aromatic groups favor enzyme binding .
- Selectivity : Thiophene-based derivatives (e.g., Compound 40) show higher selectivity indices (SI = 13.37), likely due to reduced off-target effects .
Mechanism of Action
- Apoptosis Induction : Sulfonyl-spacer derivatives (e.g., Compound 16) trigger >3-fold early apoptosis in MCF-7 cells and arrest the cell cycle at sub-G1 and G2-M phases . The target compound’s benzylthio group may similarly disrupt redox balance, promoting caspase activation.
- ACC Inhibition: Quinoline-substituted analogs inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, with IC₅₀ values in the low micromolar range . The benzylthio group’s sulfur atom could chelate metal ions in ACC’s active site, enhancing inhibition.
Biological Activity
1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a novel spirocyclic compound with a complex structure that combines a chroman ring and a piperidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1'-(2-benzylsulfanylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one, with the molecular formula . Its structure features a spirocyclic arrangement that is significant for its biological interactions.
The biological activity of 1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure allows for high specificity in binding, which can lead to the inhibition or modulation of target activities. The benzylthioacetyl group may also engage in covalent bonding with nucleophilic residues in proteins, enhancing the compound's potency.
Anticancer Activity
Research indicates that compounds similar to 1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one exhibit significant anticancer properties. A study on related spirocyclic compounds demonstrated their ability to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism that may involve the suppression of NF-κB signaling pathways.
Antimicrobial Properties
Preliminary tests have indicated that 1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one possesses antimicrobial activity against several bacterial strains. The benzylthio group is believed to play a crucial role in disrupting bacterial cell membranes, leading to cell death.
Research Findings and Case Studies
Several studies have investigated the biological activity of spirocyclic compounds similar to 1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells via caspase activation. |
| Study B | Anti-inflammatory | Reduced IL-6 levels in macrophages by inhibiting NF-κB pathway. |
| Study C | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Case Study: Synthesis and Evaluation
A recent synthesis of this compound involved the condensation of chroman derivatives with piperidine derivatives under controlled conditions. The resulting product was evaluated for biological activity using various assays, confirming its potential as a lead compound for drug development targeting inflammation and cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
